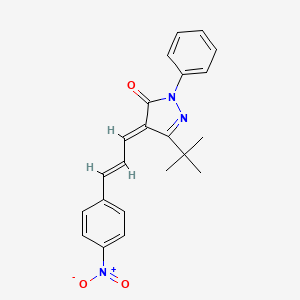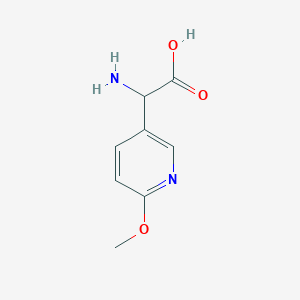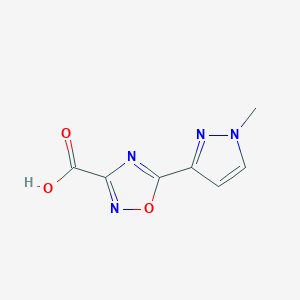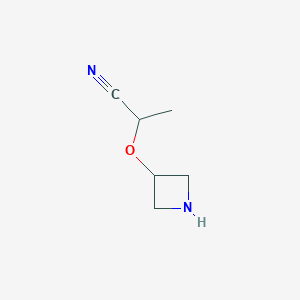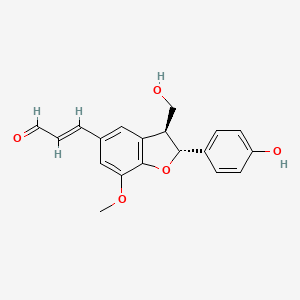
MappiodoininC
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
MappiodoininC is a chemical compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. This compound is known for its complex molecular structure and its ability to participate in a variety of chemical reactions, making it a valuable subject of study in chemistry, biology, medicine, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of MappiodoininC typically involves multiple steps, each requiring specific reagents and conditions. The initial step often includes the preparation of a precursor compound, which is then subjected to a series of chemical reactions to form this compound. Common reagents used in these reactions include various organic solvents, catalysts, and specific temperature and pressure conditions to ensure the desired chemical transformations occur efficiently.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The process is optimized to maximize yield and purity while minimizing waste and energy consumption. Advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are employed to monitor the quality of the final product.
化学反应分析
Types of Reactions
MappiodoininC undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The opposite of oxidation, reduction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: In this reaction, one functional group in the molecule is replaced by another, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
The reactions involving this compound commonly use reagents such as acids, bases, and various organic solvents. Conditions such as temperature, pressure, and pH are carefully controlled to ensure the desired reaction pathway is followed.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions can yield a variety of substituted compounds with different functional groups.
科学研究应用
MappiodoininC has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Researchers use this compound to investigate its effects on biological systems, including its potential as a therapeutic agent.
Medicine: The compound is studied for its pharmacological properties and potential use in drug development.
Industry: this compound is utilized in the production of specialty chemicals and materials, including polymers and advanced composites.
作用机制
The mechanism of action of MappiodoininC involves its interaction with specific molecular targets and pathways within biological systems. It may bind to receptors or enzymes, altering their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and the biological context in which the compound is used.
属性
分子式 |
C19H18O5 |
|---|---|
分子量 |
326.3 g/mol |
IUPAC 名称 |
(E)-3-[(2R,3S)-3-(hydroxymethyl)-2-(4-hydroxyphenyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-yl]prop-2-enal |
InChI |
InChI=1S/C19H18O5/c1-23-17-10-12(3-2-8-20)9-15-16(11-21)18(24-19(15)17)13-4-6-14(22)7-5-13/h2-10,16,18,21-22H,11H2,1H3/b3-2+/t16-,18+/m1/s1 |
InChI 键 |
YTNOHLXOYODFIO-FFFWVMEBSA-N |
手性 SMILES |
COC1=CC(=CC2=C1O[C@H]([C@@H]2CO)C3=CC=C(C=C3)O)/C=C/C=O |
规范 SMILES |
COC1=CC(=CC2=C1OC(C2CO)C3=CC=C(C=C3)O)C=CC=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


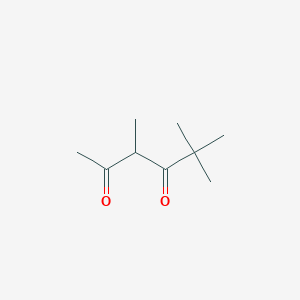
![5-Fluoro-2-[(propan-2-yl)amino]benzonitrile](/img/structure/B13067530.png)
![4-[(2-Bromocyclopentyl)oxy]-1,1-dimethylcyclohexane](/img/structure/B13067534.png)
![4-ethyl-4-methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B13067548.png)
![2-[(Azetidin-3-yloxy)methyl]-5-bromopyridine](/img/structure/B13067551.png)

